N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Description
N-Benzyl-6-bromo-2-oxochromene-3-carboxamide is a synthetic small molecule characterized by a chromene (2H-1-benzopyran) core substituted with a bromine atom at position 6, a ketone group at position 2, and a carboxamide moiety at position 3. The amide nitrogen is further substituted with a benzyl group.
Properties
IUPAC Name |
N-benzyl-6-bromo-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCBGDEHNTACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-bromo-2-oxochromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with zinc enolates derived from 1-aryl-2,2-dibromoalkanones. The reaction typically takes place in a weakly polar solvent such as diethyl ether or ethyl acetate, and the presence of hexamethylphosphoric triamide can influence the formation of specific isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to the industrial preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-bromo-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Cyclopropanation: Reaction with zinc enolates derived from 1-aryl-2,2-dibromoalkanones to form cyclopropane derivatives.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Zinc Enolates: Used in cyclopropanation reactions.
Weakly Polar Solvents: Such as diethyl ether or ethyl acetate, are commonly used in these reactions.
Major Products
Cyclopropane Derivatives: Formed through cyclopropanation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: Chromene derivatives, including this compound, have shown potential as antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biological Studies: Investigated for their interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogous Compounds
Substituent-Driven Property Analysis
N,N-Dibenzyl Analogs (Evidence )
- The di-benzyl substitution introduces two aromatic rings, significantly increasing steric bulk and lipophilicity (logP ~4.5 estimated) compared to the mono-benzyl target compound.
Aliphatic vs. Aromatic Substituents
- The 2-methylcyclohexyl group (Evidence ) introduces conformational flexibility and a non-planar structure, which could influence binding to proteins with deep hydrophobic pockets.
- In contrast, dimethylphenyl derivatives (Evidence ) retain aromaticity but vary in electronic effects: 2,6-dimethyl groups create steric hindrance, while 2,4-dimethyl groups allow partial π-stacking interactions.
Electronic Effects
- Bromine at position 6 (common across all analogs) is an electron-withdrawing group, polarizing the chromene ring and affecting reactivity or intermolecular interactions.
Core Structure Variants
Compounds with divergent core structures, such as benzothieno-furans (Evidence ) or benzothiazole-benzothiophenes (Evidence ), exhibit distinct electronic and steric profiles. For example:
- N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide (Evidence ) incorporates sulfur atoms, enhancing polarizability and metal-binding capacity.
Biological Activity
N-benzyl-6-bromo-2-oxochromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a chromene backbone with a benzyl group at the nitrogen atom of the carboxamide functional group and a bromine atom at position 6. This unique structure enhances its lipophilicity and biological activity, making it a promising candidate for pharmaceutical applications.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways and cancer cell proliferation. It binds to active sites on target enzymes, effectively blocking their activity, which can lead to reduced inflammation and inhibited tumor growth.
- Induction of Apoptosis : In cancer cells, this compound can induce apoptosis through various signaling pathways. This is crucial for eliminating malignant cells and preventing tumor progression.
- Reactive Oxygen Species (ROS) Generation : The compound may generate ROS, contributing to oxidative stress in target cells, which further enhances its anticancer effects.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent studies. It has shown efficacy against several cancer cell lines, including breast, prostate, and lung cancers. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-2-oxo-2H-chromene-3-carboxamide | Bromine at position 6 | Lacks benzyl substitution; potentially less active |
| N-methyl-2-oxo-2H-chromene-3-carboxamide | Methyl group instead of benzyl | Different steric effects; may exhibit varied activity |
| N-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide | One bromine atom at position 6 | Reduced reactivity compared to dibromo derivative |
| N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | Two bromine atoms at positions 6 and 8 | Enhanced reactivity and biological activities compared to mono-brominated counterparts |
The presence of bromine substituents significantly enhances the reactivity and biological activities of N-benzyl derivatives compared to their mono-brominated counterparts.
Case Studies
Several studies have explored the biological activity of N-benzyl derivatives:
- Anticancer Activity Study : A study examined the effects of this compound on human breast cancer cells (MCF7). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.
- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
